2-Isothiocyanatobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanatobenzo[d]thiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The presence of the isothiocyanate group in the molecule adds to its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatobenzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with thiophosgene or other isothiocyanate sources under controlled conditions. One common method includes the use of thiophosgene in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isothiocyanatobenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Cyclization Reactions: Cyclization can be induced using bases or acids as catalysts, depending on the desired product.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate and Thiocarbamate Derivatives: Formed from the reaction with alcohols and thiols, respectively.
Cyclized Heterocycles: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Isothiocyanatobenzo[d]thiazole is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing .
Wirkmechanismus
The mechanism of action of 2-Isothiocyanatobenzo[d]thiazole involves its interaction with biological targets such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt cellular processes and lead to the desired therapeutic effects, such as the inhibition of cancer cell proliferation or the elimination of microbial pathogens .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: A precursor in the synthesis of 2-Isothiocyanatobenzo[d]thiazole, known for its biological activities.
2-Mercaptobenzothiazole: Another thiazole derivative with applications in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole: The parent compound of the thiazole family, widely used in various chemical and industrial applications.
Uniqueness: this compound stands out due to the presence of the isothiocyanate group, which imparts unique reactivity and potential for forming diverse derivatives. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H4N2S2 |
---|---|
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
2-isothiocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
InChI-Schlüssel |
BOPXGBDKSQDNAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.